(R,S)-Nornicotine Bitartrate

Description

Contextualization within Pyrrolidine (B122466) Alkaloid Chemistry

Nornicotine (B190312) is classified as a pyrrolidine alkaloid, a class of naturally occurring compounds characterized by a pyrrolidine ring structure. nih.govnih.gov These alkaloids are prominently found in the Nicotiana genus, which includes the tobacco plant (Nicotiana tabacum). ontosight.aiacs.orglgcstandards.com The structure of nornicotine consists of a pyridine (B92270) ring linked to a pyrrolidine ring at the 2-position. nih.govhmdb.ca It is a secondary amine, distinguishing it from the tertiary amine structure of nicotine (B1678760). govinfo.gov

The biosynthesis of pyrrolidine alkaloids in tobacco involves the diamine putrescine, which serves as a precursor for the formation of the pyrrolidine ring. nih.govoup.com In tobacco plants, nornicotine is primarily formed through the enzymatic N-demethylation of nicotine. researchgate.netpnas.org While typically a minor alkaloid, certain genetic variations in tobacco plants can lead to a significant conversion of nicotine to nornicotine. pnas.orgbiocrick.com

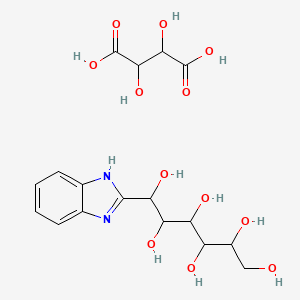

| Compound Name | Chemical Formula | Molar Mass | Key Structural Feature |

| (R,S)-Nornicotine Bitartrate (B1229483) | C17H24N2O12 | 448.39 g/mol | Racemic mixture of nornicotine with tartaric acid. scbt.com |

| Nornicotine | C9H12N2 | 148.21 g/mol | Pyrrolidine and pyridine rings; secondary amine. biosynth.com |

| Nicotine | C10H14N2 | 162.23 g/mol | Pyrrolidine and pyridine rings; tertiary amine. |

Significance of Enantiomeric Forms in Biochemical Systems

The presence of a chiral center at the 2'-position of the pyrrolidine ring means that nornicotine exists as two stereoisomers, or enantiomers: (R)-(+)-nornicotine and (S)-(-)-nornicotine. nih.govresearchgate.net The designation "(R,S)" indicates a racemic mixture containing both enantiomers in equal proportions. cymitquimica.com This stereochemistry is crucial as the biological activity of these enantiomers can differ significantly. ontosight.ainih.govresearchgate.net

Research has demonstrated that the enantiomers of nornicotine exhibit distinct pharmacological profiles:

(S)-(-)-Nornicotine: This enantiomer is the predominant form of nornicotine found in most tobacco varieties. nih.gov Studies suggest that the desirable analgesic properties of nornicotine reside mainly in the S(-)-enantiomer. biocrick.comnih.gov

(R)-(+)-Nornicotine: In contrast, undesirable effects such as motor in-coordination have been more associated with the R(+)-enantiomer. biocrick.comnih.gov Interestingly, R(+)-nornicotine has been found to be more potent than the S(-) form in evoking dopamine (B1211576) release in the nucleus accumbens of rats. nih.gov

The differential effects of these enantiomers are attributed to their varied interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). ontosight.aibiocrick.com While both enantiomers interact with nAChRs, their affinity and the subsequent biological responses can vary, highlighting the importance of stereochemistry in drug design and pharmacological studies. ontosight.ainih.govresearchgate.net

| Enantiomer | Observed Primary Biological Effect | Receptor Interaction Notes |

| (S)-(-)-Nornicotine | Predominantly analgesic properties. biocrick.comnih.gov | Potent in stimulating dopamine release in the striatum. ebi.ac.uk |

| (R)-(+)-Nornicotine | Associated with motor in-coordination. biocrick.comnih.gov | More potent in evoking dopamine release in the nucleus accumbens. nih.gov |

Historical Perspectives on Nornicotine Research and Analogues

The study of nornicotine is intrinsically linked to the history of tobacco and nicotine research. Nicotine itself was first isolated in 1828 by Posselt and Reimann. researchgate.net Nornicotine, as a metabolite and a naturally occurring alkaloid in tobacco, was identified later. Early research focused on its chemical structure and its relationship to nicotine. govinfo.gov

A significant portion of historical and ongoing research has been dedicated to the separation and characterization of nornicotine enantiomers. nih.govresearchgate.netacs.org Various chromatographic techniques, including gas chromatography (GC) and liquid chromatography (LC), have been developed to separate (R)- and (S)-nornicotine. nih.govacs.org These methods have been crucial for understanding the enantiomeric composition of nornicotine in different tobacco types and for enabling detailed pharmacological studies of the individual isomers. nih.govresearchgate.net

The synthesis of nornicotine and its analogues has also been a key area of investigation. Early synthetic routes included the demethylation of nicotine. wikipedia.org More recent methods have focused on enantioselective syntheses to produce pure (S)- and (R)-nornicotine for research purposes. acs.orgmdpi.com This has allowed for a more precise evaluation of the pharmacological properties of each enantiomer.

The interest in nornicotine has also been driven by its role as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN), which is formed during the curing and processing of tobacco. wikipedia.orgnih.govresearchgate.net This has spurred research into methods to reduce nornicotine levels in tobacco plants. pnas.orgbiocrick.com

Properties

CAS No. |

7702-84-3 |

|---|---|

Molecular Formula |

C17H24N2O12 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

AZPBYZSNKVOUQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of R,s Nornicotine Bitartrate

Strategies for Racemic (R,S)-Nornicotine Synthesis

The preparation of racemic (R,S)-nornicotine is a foundational step in many synthetic routes, often serving as the precursor for the resolution of individual enantiomers or the synthesis of other derivatives.

Precursor Chemistry and Reaction Pathways (e.g., from myosmine)

A prevalent and well-established pathway to racemic (R,S)-nornicotine involves the reduction of myosmine (B191914). Myosmine, which contains an endocyclic imine, can be synthesized through the condensation of N-vinylpyrrolidone with ethyl nicotinate. nih.gov This is followed by acid-catalyzed hydrolysis, decarboxylation, and cyclization. stackexchange.com

The subsequent reduction of the imine bond in myosmine yields the pyrrolidine (B122466) ring of nornicotine (B190312). This transformation can be achieved through several methods:

Catalytic Hydrogenation: The hydrogenation of myosmine is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. nih.govgoogle.comgoogle.com This method is efficient and results in high yields of (R,S)-nornicotine. google.com The reaction is typically performed in a solvent such as methanol (B129727). google.comgoogle.com

Chemical Reduction: A non-catalytic alternative involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govwikipedia.org This reaction is generally conducted in a protic solvent system, such as methanol and water, at controlled temperatures to manage the reaction rate. nih.gov

Both catalytic hydrogenation and chemical reduction of myosmine lead to the formation of the racemic mixture of (R,S)-nornicotine. nih.govwikipedia.org

| Method | Reagent/Catalyst | Typical Solvent | Reported Yield |

|---|---|---|---|

| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C), H₂ | Methanol | 84.7% |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol/Water | Up to 90% |

Catalytic Approaches in Nornicotine Formation

Catalysis plays a crucial role in the synthesis of racemic nornicotine, primarily in the reduction of myosmine. The use of heterogeneous catalysts, such as palladium on an activated carbon support, is a cornerstone of this approach. google.com This method offers several advantages, including high efficiency, the ability to be carried out at atmospheric pressure, and relatively straightforward product isolation through filtration of the catalyst followed by distillation. google.com Researchers have screened various catalysts and found palladium on carbon in methanol to be a highly effective system, leading to high yields and purity of (R,S)-nornicotine after vacuum distillation. google.com

Enantioselective Synthesis of (R)- and (S)-Nornicotine

The distinct pharmacological profiles of the (R)- and (S)-enantiomers of nornicotine have driven the development of stereoselective synthetic methods to access these molecules in high enantiomeric purity.

Chiral Auxiliary-Mediated Approaches

One effective strategy for enantioselective synthesis involves the use of a chiral auxiliary. This approach introduces a chiral molecule that directs the stereochemical outcome of a key reaction step. A notable example is the use of a chiral ketimine template derived from 2-hydroxy-3-pinanone. nih.gov

In this methodology, either the (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-enantiomer of 2-hydroxy-3-pinanone is condensed with 3-(aminomethyl)pyridine (B1677787) to form a chiral ketimine. nih.govnih.gov This ketimine then undergoes alkylation with 3-bromopropan-1-ol. The steric hindrance provided by the pinanone auxiliary directs the approach of the alkylating agent, leading to a diastereoselective C-alkylation. nih.gov Subsequent cleavage of the ketimine with hydroxylamine (B1172632) hydrochloride, treatment with hydrobromic acid, and base-catalyzed intramolecular ring closure affords the desired nornicotine enantiomer. nih.gov This method has been successfully employed to produce both (S)-(-)-nornicotine and (R)-(+)-nornicotine with high enantiomeric excess (ee). nih.gov

| Target Enantiomer | Chiral Auxiliary | Reported Enantiomeric Excess (ee) |

|---|---|---|

| (S)-(-)-Nornicotine | (1R,2R,5R)-(+)-2-hydroxy-3-pinanone | 91% |

| (R)-(+)-Nornicotine | (1S,2S,5S)-(-)-2-hydroxy-3-pinanone | 81% |

Asymmetric Catalysis in Nornicotine Production

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. While much of the literature on the asymmetric catalysis of related alkaloids focuses on nicotine (B1678760), the principles are applicable to nornicotine. nih.govwipo.intrsc.org

One patented method for the preparation of (S)-nicotine involves the use of an enzyme with imine reductase activity to mediate the conversion of myosmine to (S)-nornicotine, which is then methylated. nih.gov This biocatalytic approach highlights the potential for enzymes to achieve high enantioselectivity in the synthesis of nornicotine. Furthermore, asymmetric hydrogenation catalyzed by transition metal complexes has been proposed as a viable, albeit less documented in the literature for nornicotine specifically, route to optically pure (S)-nicotine via an (S)-nornicotine intermediate. nih.gov

Stereoselective Reductions and Cyclizations

Stereoselective reductions and cyclizations represent another key strategy for the enantioselective synthesis of nornicotine. A novel reductive aminocyclization has been reported for the synthesis of chiral pyrrolidines, including (S)-nornicotine. nih.gov

A direct, mild, and efficient methodology for the synthesis of nicotine analogues involves the azacyclization of mesylated 1-(3-pyridinyl)-1,4-diol derivatives to form the pyrrolidine ring. nih.gov The enantioselective synthesis of a nicotine analogue has been achieved through the borane-mediated reduction of a ketone precursor in the presence of a chiral spiroborate ester catalyst, leading to a nonracemic diol. nih.gov This chiral diol can then undergo cyclization to form the corresponding enantiomerically enriched pyrrolidine ring, a core component of nornicotine. nih.gov This demonstrates the potential for stereoselective reduction of a prochiral ketone to set the stereocenter, followed by a cyclization to furnish the chiral nornicotine scaffold.

Resolution Techniques for (R,S)-Nornicotine Bitartrate (B1229483)

The separation of the racemic mixture of (R,S)-nornicotine into its individual enantiomers, (R)-(+)-nornicotine and (S)-(-)-nornicotine, is critical for pharmacological and metabolic studies, as enantiomers often exhibit different biological activities. nih.gov Various resolution techniques have been developed to achieve this separation, primarily focusing on diastereomeric salt formation, chromatographic methods, and enzymatic strategies.

Diastereomeric Salt Formation with Chiral Acids (e.g., tartaric acid derivatives)

A classical and effective method for resolving racemic mixtures of basic compounds like nornicotine is through the formation of diastereomeric salts with a chiral acid. This technique leverages the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.com Tartaric acid and its derivatives are commonly employed as resolving agents for alkaloids. google.comnih.gov

The process involves reacting racemic (R,S)-nornicotine with an enantiomerically pure chiral acid, such as O,O'-disubstituted tartaric acid. mdpi.com This reaction yields a mixture of two diastereomeric salts: [(R)-nornicotine-(+)-tartrate derivative] and [(S)-nornicotine-(+)-tartrate derivative]. Due to their differential solubility in a given solvent system, one diastereomer will preferentially crystallize, allowing it to be separated by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically enriched nornicotine. google.com

Research has shown that the choice of both the chiral acid and the solvent system is crucial for efficient resolution. For instance, while salts of L-tartaric acid were found to be insoluble in less polar organic solvents, requiring ethanol (B145695) or water, these conditions did not yield a crystalline product for nornicotine. mdpi.com However, the use of O,O'-dibenzoyl-d-tartaric acid has been successfully applied to the resolution of the parent compound, nicotine. google.com Another approach involved using N-lauroyl-(R)-alanine in a mixture of methyl tert-butyl ether (MTBE) and chloroform, which led to the isolation of (S)-nornicotine with a 92% enantiomeric excess (ee). mdpi.com

| Resolving Agent | Solvent System | Target Enantiomer Isolated | Enantiomeric Excess (ee) | Reference |

| N-lauroyl-(R)-alanine | Methyl tert-butyl ether (MTBE) / Chloroform | (S)-Nornicotine | 92% | mdpi.com |

| Dibenzoyl-d-tartaric acid | Isopropanol / Methanol | (S)-Nicotine | >99% | google.com |

| Di-p-toluoyl-d-tartaric acid | Ethanol | (S)-Nicotine | 88% | google.com |

Note: Data for nicotine resolution is included to illustrate the utility of tartaric acid derivatives for this class of alkaloids.

Chromatographic Chiral Resolution Methods

Chromatographic techniques offer powerful and precise methods for the analytical and preparative separation of nornicotine enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prominent methods, utilizing chiral stationary phases (CSPs) to achieve separation. researchgate.netmst.edu

These methods rely on the differential interactions between the enantiomers and the chiral environment of the CSP. The choice of the CSP, mobile phase composition, and other chromatographic parameters are optimized to maximize the resolution between the (R) and (S) peaks. oup.comnih.gov

For example, an ultra-performance convergence chromatography (UPCC) method, a form of SFC, achieved baseline separation of (R)-(+)- and (S)-(-)-nornicotine within 5 minutes. nih.gov This method employed an immobilized cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) chiral stationary phase and utilized a mobile phase with an ammonium (B1175870) hydroxide (B78521) additive to achieve a high resolution (Rs) of 4.76. nih.gov Another optimized chiral SFC method used a Chiralpak IG-3 column with a mobile phase of CO2 and isopropyl alcohol (IPA) containing diethylamine (B46881) (DEA) as an additive, achieving detection limits of approximately 5 ng/μL. oup.comnih.gov

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Co-solvent | Resolution (Rs) | Analysis Time | Reference |

| UPCC-MS/MS | Immobilized cellulose tris-(3,5-dichlorophenylcarbamate) | Ammonium hydroxide in co-solvent | 4.76 | < 5 min | nih.gov |

| Chiral SFC | Chiralpak IG-3 | CO2 / Isopropyl alcohol (35%) + 0.2% Diethylamine | > 1.2 | < 6 min | oup.comnih.gov |

| HPLC | Lux AMP | Not specified | Baseline separation | Not specified | phenomenex.com |

| Normal Phase HPLC | Derivatized cellulose | Not specified | Baseline separation | Not specified | acs.org |

Enzymatic Resolution Strategies

Enzymatic resolution provides a highly selective alternative for obtaining enantiomerically pure compounds. This strategy uses enzymes that preferentially catalyze a reaction with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus purified.

In the context of nornicotine, much of the research has focused on the enzymes responsible for its formation from nicotine. Three specific nicotine demethylase enzymes in tobacco, CYP82E4, CYP82E5v2, and CYP82E10, have been shown to exhibit strong enantioselectivity. researchgate.net These enzymes demethylate (R)-nicotine at rates that are three-fold to ten-fold faster than (S)-nicotine. researchgate.net This enantioselective demethylation is a key factor in determining the enantiomeric composition of nornicotine found in tobacco leaves. researchgate.net By harnessing these or similar enzymes, it is possible to design a bioreactor system to selectively convert one enantiomer of a related precursor, facilitating separation.

Additionally, the nicotine-degrading enzyme NicA2, while primarily studied for its action on nicotine, also shows activity toward nornicotine. nih.gov Studies on its substrate specificity revealed that NicA2 has approximately 40-49% of its nicotine-degrading activity on nornicotine. nih.gov Further investigation into the enantioselectivity of NicA2 could determine its utility in a kinetic resolution strategy for (R,S)-nornicotine.

| Enzyme | Substrate | Selectivity | Mechanism | Reference |

| CYP82E4 | (R,S)-Nicotine | 3x faster for (R)-nicotine | Enantioselective N-demethylation | researchgate.net |

| CYP82E5v2 | (R,S)-Nicotine | 10x faster for (R)-nicotine | Enantioselective N-demethylation | researchgate.net |

| CYP82E10 | (R,S)-Nicotine | 10x faster for (R)-nicotine | Enantioselective N-demethylation | researchgate.net |

| NicA2 | (R,S)-Nornicotine | Not fully characterized | Enzymatic degradation | nih.gov |

Derivatization for Analytical and Mechanistic Studies

Chemical derivatization of (R,S)-nornicotine is a valuable tool for both analysis and research. By converting nornicotine into a different compound with more favorable properties, researchers can overcome analytical challenges and probe metabolic pathways.

Formation of Amide Derivatives for Chiral Analysis

One powerful method for determining the enantiomeric purity of nornicotine involves derivatization with a chiral reagent to form diastereomers, which can then be separated using standard, non-chiral chromatography. nih.gov This approach circumvents the need for specialized chiral columns.

A common technique involves reacting the secondary amine of nornicotine with a chiral derivatizing agent such as (1S)-(-)-camphanic chloride. nih.gov This reaction converts the (R) and (S) enantiomers of nornicotine into two distinct diastereomeric amide derivatives. nih.gov Because these diastereomers have different physical properties, they can be readily separated and quantified using achiral gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). nih.govnih.gov This method has been successfully used to determine the enantiomeric purity of nicotine after its demethylation to nornicotine, demonstrating enantiomeric purities greater than 98%. nih.gov

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is an indispensable technique for studying the metabolic fate of compounds in biological systems. By replacing certain atoms in the nornicotine molecule with their heavier, stable isotopes (e.g., Deuterium (D or ²H), Carbon-13 (¹³C)), researchers can create "tagged" molecules that are chemically identical to the parent compound but can be distinguished by mass spectrometry. researchgate.net

The synthesis of labeled nornicotine, such as [Pyridine-D4]nornicotine or nornicotine-2,4,5,6-d4, has been achieved through multi-step chemical synthesis starting from labeled precursors like pyridine-d5. researchgate.netnih.gov These labeled analogues serve as tracers to follow the metabolic conversion of nornicotine in vivo and in vitro. For instance, administering deuterium-labeled nicotine to subjects allowed researchers to confirm that nornicotine is a metabolite of nicotine in humans, as labeled nornicotine was detected in urine. nih.gov Similarly, incubating [pyridine-D4]nornicotine with human saliva demonstrated its conversion to the carcinogen N′-nitrosonornicotine (NNN), confirming that nornicotine is a direct precursor in this endogenous synthesis. nih.gov

| Isotope Label | Labeled Compound | Application | Key Finding | Reference |

| Deuterium (D) | [Pyridine-D4]nornicotine | In vitro nitrosation in saliva | Nornicotine is a direct precursor to endogenously formed NNN. | nih.gov |

| Deuterium (D) | Deuterium-labeled nornicotine | In vivo human metabolism | Confirmed that nornicotine is a metabolite of nicotine. | nih.gov |

| Deuterium (D) | Nornicotine-2,4,5,6-d4 | Synthesis of labeled NNN | Used as a standard for metabolic studies. | researchgate.net |

| Carbon-13 (¹³C) | DL-Nornicotine (3′,4′,5′-¹³C₃) | Mass spectrometry standard | Available as a commercial standard for quantification. | isotope.com |

Advanced Analytical and Characterization Techniques for R,s Nornicotine Bitartrate

Chromatographic Separation Techniques for Enantiomers

Chromatography is the cornerstone for the separation of nornicotine (B190312) enantiomers. Chiral chromatography, in particular, allows for the physical separation of these stereoisomers, enabling their individual quantification.

Chiral Gas Chromatography (GC) is a powerful technique for the enantiomeric separation of volatile compounds like nornicotine. Two primary approaches are used: indirect separation by derivatization and direct separation on a chiral stationary phase (CSP).

In the indirect method, the nornicotine enantiomers are reacted with a chiral derivatizing agent, such as (1S)-(-)-camphanic chloride, to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral GC column, like an Rtx-200. nih.gov This method has been successfully applied to determine the enantiomeric profiling of nornicotine in various tobacco matrices. nih.gov

Direct separation involves the use of a GC column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. acs.orgnih.gov Columns like cyclodexB, Rt-BDEX, and CHIRALDEX G-TA have been utilized for the enantiomeric separation of nicotine (B1678760) and related alkaloids. acs.orgnih.gov While direct separation can be effective, challenges such as long retention times and incomplete peak separation have been reported with some columns. acs.orgnih.gov Method modifications, including the use of longer columns (e.g., 60 m), have improved the resolution and lowered the detection limit for the minor enantiomer. nih.gov

| Method | Column | Derivatizing Agent | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Indirect | Rtx-200 (achiral) | (1S)-(-)-camphanic chloride | NPD | Successful separation of diastereomers; LOD of 0.087-0.24 μg/g. | nih.gov |

| Direct | cyclodexB, Rt-BDEX | None | MS | Achieved near baseline resolution for nicotine enantiomers. | acs.orgnih.gov |

| Direct | CHIRALDEX G-TA | None | - | Retention times were considered excessively long. | acs.orgnih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) is arguably the most widely and consistently reported method for the analytical separation of nornicotine and nicotine enantiomers. researchgate.netoup.com This technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those found in Lux AMP columns, are effective for this separation. phenomenex.com The unique chiral selector can efficiently resolve the structurally similar enantiomers within a reasonable analysis time. phenomenex.com The choice of mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and additives (e.g., diethylamine), is crucial for optimizing peak shape and selectivity. bohrium.com Chiral HPLC methods have been developed that meet the criteria of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, highlighting their efficiency and robustness. researchgate.netresearchgate.net

| Column Type | Chiral Selector | Mobile Phase Example | Key Feature | Reference |

|---|---|---|---|---|

| Lux AMP | Amylose tris(5-chloro-2-methylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (B46881) | Efficient separation of structurally similar compounds. | phenomenex.com |

| Packed Microcolumn | β-cyclodextrin (in mobile phase) | - | Achieved a resolution factor (Rs) of 1.7, indicating good separation. | acs.org |

To achieve faster separations and higher resolution, Ultra-High Performance Liquid Chromatography (UHPLC) and related techniques like Ultra-Performance Convergence Chromatography (UPC²) are employed. These methods use columns with smaller particle sizes (<2 µm), which allows for higher mobile phase flow rates without sacrificing separation efficiency.

A rapid and accurate method for the enantioseparation of (R)-(+)-nornicotine and (S)-(-)-nornicotine in tobacco was developed using UPC² coupled with tandem mass spectrometry (UPC²-MS/MS). nih.gov This method achieved baseline separation of the two enantiomers within 5 minutes, with an excellent resolution (Rs) of 4.76. nih.gov The optimal separation was achieved on an immobilized cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) chiral stationary phase. nih.gov Similarly, ultrafast LC techniques have been reported to separate nicotine enantiomers in under 20 seconds (Rs = 2.6) using a modified macrocyclic glycopeptide stationary phase. nih.gov These advanced techniques are ideal for high-throughput analysis, significantly reducing sample turnaround time compared to traditional HPLC. bohrium.comlu.se

Spectroscopic and Spectrometric Elucidation

Following separation, or for bulk sample analysis, spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and assessing the purity of (R,S)-Nornicotine Bitartrate (B1229483).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural determination of organic molecules. msu.edu For nornicotine, both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of nornicotine is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. wiley-vch.de The aromatic protons of the pyridine ring typically appear in the deshielded region (downfield), while the aliphatic protons of the pyrrolidine ring appear upfield. wiley-vch.de The absence of the N-methyl signal, which is characteristic of nicotine, is a key indicator of the nornicotine structure. sci-hub.se

NMR is also a powerful tool for purity analysis. The integration of signals in the ¹H NMR spectrum is directly proportional to the number of protons, allowing for quantitative assessment of the compound's purity against a certified reference standard. The presence of unexpected signals can indicate impurities, which can be identified and quantified. NMR is non-destructive, allowing the same sample to be used for further analyses. msu.eduencyclopedia.pub

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for both the qualitative confirmation and quantitative analysis of nornicotine. acs.orgnih.gov

For qualitative analysis, MS provides the molecular weight of the compound from the parent ion, and its fragmentation pattern (product ions) serves as a chemical fingerprint for structural confirmation. In quantitative analysis, tandem mass spectrometry is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (e.g., the protonated nornicotine molecule, [M+H]⁺) and monitoring one or more of its specific product ions after fragmentation. nih.govnih.gov This approach provides excellent selectivity and sensitivity, enabling the detection of nornicotine at very low concentrations (ng/mL or lower) in complex matrices. acs.orgplos.org The use of stable isotope-labeled internal standards, such as deuterium-labeled nornicotine, is standard practice to ensure high accuracy and precision in quantification by correcting for matrix effects and variations in instrument response. nih.govplos.org

| Technique | Ionization Mode | Typical Precursor Ion (m/z) | Typical Product Ions (m/z) | Application | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Positive Electrospray (ESI+) | 149.1 | 80.1, 92.1, 120.1 | Quantitative and qualitative analysis in biological fluids. | nih.govnih.govplos.org |

| UPC²-MS/MS | Positive Ion Mode | - | - | Enantioselective quantification in tobacco. | nih.gov |

Optical Rotation and Circular Dichroism for Enantiomeric Excess Determination

The determination of the enantiomeric composition of nornicotine is critical for its characterization, as the biological and chemical properties of the (R) and (S) enantiomers can differ significantly. Optical rotation and circular dichroism are powerful chiroptical techniques employed to ascertain the enantiomeric excess (e.e.) of chiral molecules like nornicotine.

Optical rotation measures the rotation of plane-polarized light by a chiral substance. While it can confirm the presence of enantiomers, its application for precise enantiomeric ratio determination in complex mixtures can be limited. nih.gov More advanced chiroptical methods, such as Electronic Circular Dichroism (ECD), offer greater specificity and sensitivity. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer.

The ECD spectrum of an enantiomer is equal in magnitude and opposite in sign to that of its mirror image. nih.gov For instance, studies on (S)-nornicotine have detailed its characteristic ECD signals. In aqueous solutions, (S)-nornicotine exhibits a negative Cotton effect with a center around 263 nm, which is associated with the π–π* electronic transition of the pyridine ring. A broader, positive ECD signal is observed at approximately 240 nm. nih.gov By comparing the ECD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the enantiomeric excess can be accurately calculated.

Research has successfully mapped the ECD and UV absorption spectra of (S)-nornicotine down to a wavelength of 190 nm, identifying several electronic transitions for the first time. nih.gov This comprehensive spectral data serves as a crucial reference for quality control and chiral purity assessment. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, has also proven to be a powerful tool for discriminating between conformers and determining the solution-state structure of related nicotinoids, further highlighting the utility of chiroptical methods in analyzing these compounds. researchgate.net

| Approximate Wavelength (nm) | Sign of ECD Signal | Proposed Electronic Transition |

|---|---|---|

| 263 | Negative | π–π1 |

| 240 | Positive | n–π1 |

| 206 | Negative | n–σ* or Charge Transfer |

| ~200 | Negative | π–π2 |

| 188 | Negative | π–π3 |

Impurity Profiling and Quantitative Analysis of Related Alkaloids

The purity of (R,S)-Nornicotine Bitartrate is paramount, necessitating rigorous impurity profiling and the quantitative analysis of related alkaloids. These impurities can originate from the synthetic route or degradation of the active substance. The European Pharmacopoeia and the US Pharmacopeia specify limits for nicotine-related impurities, typically requiring individual impurities to be below 0.5% and total impurities to be less than 1%. mdpi.com

Common impurities and related alkaloids include nicotine-N'-oxide, cotinine, anabasine, anatabine (B1667383), myosmine (B191914), and β-nicotyrine. mdpi.com Due to their structural similarity, advanced analytical techniques are required for their separation and quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice for this purpose. mdpi.comnih.gov These methods offer high sensitivity, selectivity, and the ability to simultaneously determine multiple analytes in a single run.

A validated LC-MS/MS method has been established for the simultaneous determination of seven nicotine-related impurities. mdpi.com This method demonstrates excellent linearity, with correlation coefficients greater than 0.996 for all analytes, and achieves low limits of detection (LOD) and quantification (LOQ), making it suitable for quality control and stability studies. mdpi.com Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique used for the quantitation of minor tobacco alkaloids, offering a rapid, selective, and sensitive alternative for measuring compounds like nornicotine, myosmine, anabasine, and anatabine in various matrices. cdc.gov

The data from these analyses are crucial for ensuring the quality and consistency of nornicotine bitartrate by monitoring the levels of related substances that may have their own pharmacological and toxicological profiles. nih.gov

| Compound | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) |

|---|---|---|

| Nicotine-N'-oxide | 0.56 | 2.04 |

| Cotinine | 0.12 | 0.40 |

| Nornicotine | 0.14 | 0.47 |

| Anatabine | 0.08 | 0.27 |

| Myosmine | 0.11 | 0.37 |

| Anabasine | 0.10 | 0.33 |

| β-Nicotyrine | 0.15 | 0.50 |

Biosynthesis and Metabolic Pathways of Nornicotine

Origin and Precursors of the Pyrrolidine (B122466) Ring System

The foundational structure of nornicotine (B190312), like nicotine (B1678760), is composed of two heterocyclic rings: a pyridine (B92270) ring and a pyrrolidine ring. The biosynthesis of the pyrrolidine ring is a well-studied pathway that begins with amino acid precursors.

Research has firmly established that the pyrrolidine ring of nicotine alkaloids originates from the amino acid ornithine. nih.govbiocyclopedia.comnih.gov Through a series of enzymatic steps, ornithine is decarboxylated to form putrescine. researchgate.net Putrescine is then N-methylated to N-methylputrescine, which subsequently undergoes oxidative deamination to yield the N-methyl-Δ¹-pyrrolinium cation. This cation serves as the direct precursor that condenses with a derivative of nicotinic acid (the precursor to the pyridine ring) to form nicotine. researchgate.netresearchgate.net Nornicotine is then primarily formed through the demethylation of nicotine. uky.edunih.gov

Another amino acid, glutamate, can also serve as a precursor for the pyrrolidine ring, as it can be converted to ornithine within the plant. researchgate.net The biosynthetic pathway from ornithine to the N-methyl-Δ¹-pyrrolinium cation is a symmetrical process, meaning that the C-2 and C-5 carbons of ornithine become equivalent in the resulting pyrrolidine ring. tandfonline.com

Enzymatic N-Demethylation of Nicotine to Nornicotine

The primary route to nornicotine formation in Nicotiana species is the enzymatic N-demethylation of nicotine. nih.govresearchgate.net This crucial conversion is catalyzed by a specific group of enzymes.

The N-demethylation of nicotine to nornicotine is predominantly carried out by a family of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govpnas.orgresearchgate.net Specifically, enzymes belonging to the CYP82E family have been identified as the key players in this process. nih.govcoresta.orgtandfonline.com

CYP82E4, in particular, has been identified as the major nicotine demethylase in tobacco. nih.govtandfonline.comnih.gov Its expression is often induced during leaf senescence and curing, leading to a significant conversion of nicotine to nornicotine in many tobacco varieties. nih.govpnas.org Other related enzymes, such as CYP82E5v2 and CYP82E10, also contribute to nicotine demethylation, although often to a lesser extent than CYP82E4. nih.gov The reaction involves the oxidation of the N-methyl group of nicotine, leading to the formation of an unstable intermediate, N-(hydroxymethyl)nornicotine, which then spontaneously decomposes to nornicotine and formaldehyde. nih.govacs.org

In humans, while the primary metabolism of nicotine is to cotinine, N-demethylation to nornicotine also occurs, mediated by cytochrome P450 enzymes such as CYP2A6 and CYP2B6. acs.orgnih.gov

The enzymatic demethylation of nicotine is a stereoselective process, meaning the enzymes preferentially act on one enantiomer of nicotine over the other. Nicotine in tobacco is predominantly found as the (S)-enantiomer. researchgate.netnih.gov

Studies have shown that the cytochrome P450 enzymes involved in nicotine demethylation exhibit a preference for (R)-nicotine. uky.eduresearchgate.netnih.gov For instance, recombinant CYP82E4, CYP82E5v2, and CYP82E10 have been shown to demethylate (R)-nicotine at significantly higher rates than (S)-nicotine. researchgate.netnih.gov This selective demethylation of the minor (R)-nicotine enantiomer can lead to an enrichment of (R)-nornicotine in the resulting nornicotine pool. nih.gov

The table below summarizes the relative demethylation rates of nicotine enantiomers by different cytochrome P450 enzymes.

| Enzyme | Relative Demethylation Rate ((R)-nicotine vs. (S)-nicotine) |

| CYP82E4 | 3-fold faster for (R)-nicotine |

| CYP82E5v2 | 10-fold faster for (R)-nicotine |

| CYP82E10 | 10-fold faster for (R)-nicotine |

This stereoselectivity has also been observed in cell suspension cultures of Nicotiana plumbaginifolia, which demonstrated a strong preference for the demethylation of (R)-isomers of nicotine analogues. nih.gov

Nornicotine Degradation and Further Biotransformation

Nornicotine is not an end-product of metabolism and can be further transformed through various degradation pathways in both plants and microorganisms.

One of the key degradation products of nornicotine is myosmine (B191914). nih.govcoresta.orgresearchgate.net Myosmine is formed through the dehydrogenation of the pyrrolidine ring of nornicotine. wikipedia.org This conversion can occur both enzymatically and through non-enzymatic processes like pyrolysis. coresta.org

Further degradation of nornicotine can lead to the formation of other compounds. For example, the oxidation of nornicotine can yield myosmine-N'-oxide. tandfonline.com In some metabolic pathways, the pyrrolidine ring of nornicotine can be cleaved, leading to the formation of compounds like 6-hydroxy-3-succinoylpyridine. scispace.com

Microorganisms have evolved diverse pathways to utilize nicotine and nornicotine as sources of carbon and nitrogen. nih.govresearchgate.net Several bacterial strains, including those from the genera Arthrobacter and Pseudomonas, are capable of degrading nornicotine. scispace.comnih.govfrontiersin.org

The microbial degradation of nornicotine can proceed through different pathways. One common initial step is the hydroxylation of the pyridine ring to form 6-hydroxynornicotine. nih.gov This can be further converted to intermediates like 6-hydroxy-myosmine and 6-hydroxy-pseudooxy-nornicotine. nih.gov Some bacteria can completely degrade nornicotine into smaller, non-toxic molecules. nih.gov

In plants, the catabolism of nornicotine is less well-defined than its formation. However, it is known that nornicotine levels can decrease over time, suggesting further metabolic processing. nih.gov The conversion to myosmine is one identified pathway. nih.gov Additionally, the formation of various conjugates and more complex molecules derived from nornicotine likely occurs as part of the plant's secondary metabolism.

Role of Specific Enzymes in Nornicotine Metabolism

The metabolic conversion of nicotine to nornicotine, a process known as N-demethylation, is a critical step in the biosynthesis of this secondary alkaloid in Nicotiana tabacum. This biotransformation is primarily catalyzed by a specific family of cytochrome P450 monooxygenases. Research has identified the CYP82E subfamily as the principal group of enzymes responsible for this reaction.

Within this subfamily, CYP82E4 has been identified as the key enzyme mediating the conversion of nicotine to nornicotine. In tobacco plants with a "converter" phenotype, which exhibit high levels of nornicotine, the expression of the CYP82E4 gene is significantly elevated, particularly during leaf senescence and curing. The direct role of CYP82E4 as a nicotine N-demethylase has been confirmed through various molecular studies, including RNA interference (RNAi) experiments. Silencing the CYP82E2 gene family, to which CYP82E4 belongs, effectively suppresses the high nornicotine phenotype in converter tobacco lines. Furthermore, expression of CYP82E4v1 in yeast has definitively shown its function as a nicotine demethylase. The regulation of CYP82E4 expression is, in part, controlled by epigenetic factors, as DNA methylation levels in the gene have been shown to influence the nicotine conversion phenotype.

While CYP82E4 is the major contributor to nornicotine formation, other related enzymes also participate in nicotine demethylation. Studies have identified CYP82E5v2 and CYP82E10 as additional nicotine N-demethylases. These enzymes, however, exhibit different substrate specificities compared to CYP82E4. Research has shown that CYP82E4, CYP82E5v2, and CYP82E10 all display enantioselective properties, preferentially demethylating one enantiomer of nicotine over the other. Specifically, CYP82E4 selectively demethylates (S)-nicotine, while CYP82E5v2 and CYP82E10 are more active towards (R)-nicotine. This differential activity of the various nicotine demethylases contributes to the variable enantiomeric composition of nornicotine found in tobacco leaf.

Key Enzymes in Nicotine N-demethylation

| Enzyme | Gene Family | Primary Function | Substrate Preference | Significance |

|---|---|---|---|---|

| CYP82E4 | Cytochrome P450 (CYP82E) | Major enzyme for nicotine to nornicotine conversion. | (S)-nicotine | Crucial for the "converter" phenotype in tobacco. |

| CYP82E5v2 | Cytochrome P450 (CYP82E) | Minor nicotine N-demethylase. | (R)-nicotine | Contributes to the overall nornicotine pool and its enantiomeric ratio. |

| CYP82E10 | Cytochrome P450 (CYP82E) | Minor nicotine N-demethylase. | (R)-nicotine | Contributes to the overall nornicotine pool and its enantiomeric ratio. |

Molecular and Receptor Interaction Studies of Nornicotine Enantiomers

Binding Affinity and Selectivity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

(R,S)-Nornicotine, a significant tobacco alkaloid and a metabolite of nicotine (B1678760), demonstrates a complex interaction profile with various nAChR subtypes. frontiersin.org Its binding affinity and selectivity are of considerable interest in understanding its pharmacological effects.

The mammalian brain expresses a variety of nAChR subtypes, with the α4β2 and α7 subtypes being the most abundant. nih.gov The α4β2 nAChRs are known for their high affinity for nicotine and are widely distributed throughout the brain. nih.govmedchemexpress.cn These receptors are believed to play a significant role in the reinforcing and addictive properties of nicotine. researchgate.net The α7 nAChRs, which are homomeric receptors, are also widely expressed and are implicated in cognitive functions. nih.gov

Nornicotine (B190312) has been shown to possess a high affinity for nAChRs containing α6 and α7 subunits. nih.gov Studies utilizing radioligand binding assays have demonstrated the interaction of nornicotine with these receptor subtypes. For instance, nornicotine has been found to compete for the same binding sites as nicotine, albeit with generally lower affinity.

Research indicates that nornicotine has a notable affinity for the α7 nAChR subtype. nih.gov This interaction is significant as α7 receptors are potential therapeutic targets for various neurological and psychiatric disorders. nih.gov Furthermore, nAChRs that include the α6 subunit, which are strongly responsive to nornicotine, have been linked to nicotine-induced dopamine (B1211576) release. nih.gov

Comparative studies of the enantiomers of nornicotine have revealed interesting differences in their binding affinities for nAChRs. While a significant difference in potency is observed between the stereoisomers of nicotine, with (-)-nicotine being considerably more potent than (+)-nicotine, the difference between the nornicotine stereoisomers is less pronounced in competitive binding assays.

One study found that there was no significant difference observed for nornicotine stereoisomers in their ability to displace radiolabeled nicotine and acetylcholine. In contrast, (-)-nicotine was found to be 13 and 25-fold more potent than (+)-nicotine in displacing ³H-(-)-nicotine and ³H-acetylcholine, respectively.

Further research has provided specific binding affinity (Ki) values for nornicotine enantiomers at [³H]nicotine-sensitive sites, which are predominantly α4β2 receptors. These studies consistently show that nornicotine has a lower affinity than nicotine. For example, one report indicated a Ki of 47 nM for S(-)-nornicotine compared to 1.0 nM for S(-)-nicotine. Another study reported a Ki of 25 nM for (±)-nornicotine versus 1.4 nM for (-)-nicotine. nih.gov These findings highlight that the absence of the N-methyl group in nornicotine significantly reduces its binding affinity at these specific receptor sites.

| Compound | Ki (nM) | Reference |

|---|---|---|

| S(-)-Nornicotine | 47 | nih.gov |

| S(-)-Nicotine | 1.0 | nih.gov |

| (±)-Nornicotine | 25 | nih.gov |

| (-)-Nicotine | 1.4 | nih.gov |

Functional Modulation of Ligand-Gated Ion Channels

Beyond binding affinity, the functional consequences of nornicotine's interaction with nAChRs are critical to understanding its pharmacological profile. Electrophysiological studies have been instrumental in characterizing how nornicotine modulates the activity of these ligand-gated ion channels.

Expression systems such as Xenopus oocytes and Human Embryonic Kidney (HEK293) cells are widely used to study the function of specific nAChR subtypes in isolation. nih.govuky.edunih.gov By expressing known combinations of nAChR subunits in these cells, researchers can precisely measure the effects of compounds like nornicotine on receptor activation.

Studies using Xenopus oocytes have demonstrated that nornicotine is a potent agonist at α7 nAChRs. One study found that nornicotine activates α7 receptors with an EC₅₀ of approximately 17 µM and a maximal response (Iₘₐₓ) that is about 50% of the response to acetylcholine. nih.gov Another study reported an EC₅₀ value of 17.4 ± 4.9 µM for (±)-nornicotine at the α7 subtype, while its potency at the α4β2 subtype was significantly lower, with an EC₅₀ of 375 ± 262 µM. nih.gov This indicates a greater selectivity of nornicotine for the α7 receptor over the α4β2 receptor in terms of functional activation. nih.gov

| nAChR Subtype | EC₅₀ (µM) | Reference |

|---|---|---|

| α7 | 17.4 ± 4.9 | nih.gov |

| α7 | ~17 | nih.gov |

| α4β2 | 375 ± 262 | nih.gov |

A key physiological role of nAChRs in the central nervous system is the modulation of neurotransmitter release. Nicotine is well-known to increase the release of dopamine in brain regions associated with reward and addiction, and nornicotine shares this property. nih.gov

In vitro and ex vivo studies using rat striatal slices have shown that S(-)-nornicotine evokes a concentration-dependent increase in dopamine release. This effect is mediated by nAChRs and is dependent on the presence of extracellular calcium. An interesting finding from these studies is that, unlike nicotine which often causes rapid desensitization of the dopamine release response, S(-)-nornicotine produces a sustained increase in dopamine overflow. nih.gov

A comparative study demonstrated that at equimolar concentrations, S(-)-nornicotine induced a significantly greater overflow of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) compared to S(-)-nicotine, suggesting a potent effect on dopamine turnover.

Structure-Activity Relationships (SAR) of Nornicotine and its Analogs

The study of structure-activity relationships (SAR) for nornicotine and its analogs provides valuable insights into the chemical features required for interaction with nAChRs. By systematically modifying the structure of nornicotine and observing the effects on binding affinity and functional activity, researchers can map the pharmacophore for different nAChR subtypes. nih.gov

The primary structural difference between nicotine and nornicotine is the absence of the N-methyl group on the pyrrolidine (B122466) ring in nornicotine. This seemingly minor change has significant consequences for its pharmacological profile, generally leading to a lower binding affinity at α4β2 receptors. nih.gov

Studies on various nicotine analogs have shown that the size of substituents on the pyrrolidine ring is a critical determinant of binding affinity. Large substituents at several positions on this ring have been found to be detrimental to binding. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at different carbons leads to unique changes in the interaction with α4β2 and α7 receptors. nih.gov For instance, while most methyl substitutions were better tolerated by α7 receptors, certain modifications significantly reduced interactions with α4β2 receptors. nih.gov This suggests that the binding pocket of the α7 receptor may be more accommodating to structural modifications of the pyrrolidine moiety compared to the α4β2 receptor. nih.gov

Mechanistic Investigations of Nornicotine S Biological Roles Non Clinical

Role in Plant Physiology and Defense Mechanisms

Nornicotine (B190312) is an alkaloid produced in tobacco plants, primarily through the N-demethylation of nicotine (B1678760). nih.gov This conversion is particularly active during the senescence and curing of tobacco leaves. nih.gov The biological role of nornicotine is intrinsically linked to the broader chemical defense strategy of the Nicotiana species, which is heavily reliant on pyridine (B92270) alkaloids, with nicotine being the most abundant. plos.org These alkaloids function as potent anti-herbivore compounds. plos.orgnih.gov

Research using transgenic Nicotiana attenuata (native tobacco) plants has provided strong evidence for the defensive function of these alkaloids. plos.orgfao.org By silencing the putrescine N-methyl transferase (pmt) gene, a key enzyme in nicotine biosynthesis, researchers created plants with a greater than 95% reduction in both constitutive and herbivore-induced nicotine levels. plos.org When these nicotine-deficient plants were planted in their native habitat, they were attacked more frequently by a variety of native herbivores and lost significantly more leaf area compared to wild-type (WT) plants. plos.orgfao.org This demonstrates that nicotine, and by extension its metabolite nornicotine, serves as a direct and effective defense against herbivory. plos.orgnih.gov

The conversion of nicotine to nornicotine is mediated by a specific cytochrome P450 monooxygenase, CYP82E4. nih.gov Studies have shown that the transcript levels of the CYP82E4 gene are consistently higher in tobacco lines that accumulate high levels of nornicotine. nih.gov The transgene-mediated inhibition of this gene family was effective in minimizing nornicotine synthesis, which underscores its central role in nornicotine production. nih.gov While nicotine is often the primary defensive alkaloid during the plant's growth, the conversion to nornicotine may represent a metabolic shift that maintains a chemical defense profile in senescing tissues.

The defensive efficacy of these alkaloids has been tested against various herbivores. For instance, larvae of the nicotine-adapted hawk moth, Manduca sexta, grow faster on nicotine-deficient plants. plos.org Both M. sexta and the beetle Diabrotica undecimpunctata show a feeding preference for plants with silenced nicotine production in choice tests. plos.org The data below summarizes the impact of reduced nicotine levels on herbivore damage in a field study.

| Plant Type | Key Genetic Trait | Observed Effect on Herbivores | Relative Leaf Area Lost |

|---|---|---|---|

| Wild-Type (WT) | Normal Nicotine Production | Standard levels of herbivory. | 1x |

| Transgenic (IRpmt) | >95% Reduction in Nicotine | Increased feeding by Spodoptera exigua, Trimerotropis spp., and other herbivores. plos.org | ~3x greater than WT plos.org |

Comparative Metabolism and Disposition in Animal Models (e.g., rats, mice) for Basic Science Inquiry

In basic science, animal models are crucial for understanding the metabolism and disposition of compounds like nornicotine. Following administration of nicotine, nornicotine is detected as a metabolite in the plasma and brain of rodents. nih.govnih.gov Studies comparing different species and even different strains within a species have revealed significant variations in metabolic pathways and kinetics.

A comparative study on inbred mouse strains (C57BL, DBA, and C3H) investigated the disposition of nicotine and its metabolites. nih.gov After a nicotine injection, its half-life in the blood was rapid across all strains (5.9 to 6.9 minutes). nih.gov However, significant inter-strain differences were observed in the metabolism of its downstream products. For example, the half-life of cotinine, a major nicotine metabolite, was nearly twice as long in the blood of DBA mice compared to the other strains, indicating a slower elimination rate. nih.gov The half-life of nicotine N-oxide in the liver also varied significantly between the strains. nih.gov

| Compound | Matrix | C57BL Strain t½ (min) | DBA Strain t½ (min) | C3H Strain t½ (min) |

|---|---|---|---|---|

| Nicotine | Blood | ~6.9 | ~5.9 | ~6.8 |

| Cotinine | Blood | ~20.1 | ~39.8 | ~23.4 |

| Nicotine N-oxide | Liver | ~27.3 | ~18.4 | ~12.7 |

Research in rats has highlighted age-related differences in nicotine metabolism. nih.govnih.gov When adolescent (postnatal day [PND] 40) and adult (PND 90) rats were administered nicotine, distinct profiles of nicotine and nornicotine were observed in both plasma and brain tissue. nih.gov The mean concentration of nicotine was lower in adolescent rats compared to adults. nih.govnih.gov Conversely, the mean concentration of nornicotine was found to be higher in the plasma and brain of adolescent rats. nih.govnih.gov This suggests that adolescent rats may metabolize nicotine to nornicotine more rapidly or clear nornicotine more slowly than adult rats. nih.gov These findings indicate that age is a critical variable in the metabolic disposition of nornicotine.

Mechanistic Insights from in vitro Enzyme Assays and Cell Culture Studies

In vitro systems, including enzyme assays and cell culture models, have been instrumental in elucidating the specific biochemical pathways involved in nornicotine's formation and action. These studies allow for the investigation of molecular mechanisms in a controlled environment, free from the systemic complexities of a whole organism.

The enzymatic conversion of nicotine to nornicotine has been demonstrated directly through in vitro assays. Microsomal preparations from yeast cells engineered to express the tobacco enzyme CYP82E4v1 were shown to actively convert radiolabeled [¹⁴C]-nicotine into nornicotine. nih.gov This provided definitive evidence that CYP82E4 is a nicotine N-demethylase. nih.gov Similarly, early in vitro work using enzymatic preparations from rabbit liver also showed the formation of nornicotine from nicotine. scilit.com

Further metabolic steps have also been explored in vitro. When nornicotine itself was incubated with rabbit liver preparations, it was further metabolized to other compounds, including demethylcotinine. scilit.com Studies using rabbit liver microsomal preparations identified myosmine (B191914) and isomeric pyrrolines as metabolites of nornicotine. researchgate.net Interestingly, the metabolite norcotinine (B101708) was not detected in these microsomal experiments but was found when the 10,000g supernatant fraction of rabbit liver was used, suggesting the involvement of a soluble, non-microsomal enzyme in its formation. researchgate.net

At the molecular level, nornicotine is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), similar to nicotine. wikipedia.orgbiosynth.com It exhibits a high affinity for several nAChR subtypes, particularly those containing alpha-6 and alpha-7 subunits. wikipedia.org By binding to these receptors, it can modulate neural activity and neurotransmitter release. biosynth.com

Future Directions in R,s Nornicotine Bitartrate Research

Development of Novel Stereoselective Synthesis Methods

The production of enantiomerically pure nornicotine (B190312) is a critical challenge due to the distinct biological activities of its (R) and (S) forms. While classical resolution methods have been employed, future research is shifting towards more efficient and scalable stereoselective synthesis strategies. The development of these methods is paramount for providing the high-purity enantiomers required for detailed pharmacological studies.

Current synthetic approaches often involve the reduction of myosmine (B191914) to produce racemic nornicotine, followed by enantiomeric separation. mdpi.com One established method involves creating diastereomeric salts with chiral acids, such as N-lauroyl-(R)-alanine, which allows for the isolation of (S)-nornicotine. mdpi.com Another approach utilizes chiral resolving agents like (S)-Ibuprofen to form separable diastereomeric esters from a racemic alcohol intermediate, which is then converted to the desired nornicotine enantiomer. scirp.orgscirp.org

Table 1: Comparison of Nornicotine Enantiomer Synthesis Strategies

| Method | Description | Key Reagents/Steps | Advantages | Challenges |

|---|---|---|---|---|

| Classical Resolution | Separation of a racemic mixture of nornicotine. | Chiral resolving agents (e.g., N-lauroyl-(R)-alanine, (S)-Ibuprofen). Formation of diastereomeric salts or esters. mdpi.comscirp.orgscirp.org | Well-established principles. | Can be inefficient (max 50% yield for desired enantiomer without a racemization step). Requires stoichiometric amounts of expensive resolving agents. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Chiral catalysts (e.g., spiroborate esters), chiral auxiliaries, or chiral substrates. nih.gov | Potentially higher yields of the desired enantiomer. More atom-economical. | Development of highly efficient and selective catalysts can be complex and costly. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | Lipases, esterases. | High enantioselectivity under mild conditions. | Enzyme stability and cost can be limiting factors. Substrate scope may be narrow. |

Advancements in High-Throughput Analytical Techniques for Enantiomers

The ability to accurately and rapidly distinguish between and quantify (R)- and (S)-nornicotine is fundamental to research and quality control. While chiral high-performance liquid chromatography (chiral-HPLC) is a dominant and reliable method, the trend is moving towards faster and more sensitive high-throughput techniques. researchgate.net

Recent advancements have focused on reducing analysis time while maintaining or improving resolution. Ultra-performance convergence chromatography with tandem mass spectrometry (UPC²-MS/MS) has emerged as a powerful tool, capable of separating nornicotine enantiomers in under five minutes with excellent resolution. researchgate.net This technique utilizes a chiral stationary phase, such as immobilized cellulose (B213188) tri(S)-(3,5-dichlorophenylcarbamate), to achieve effective separation. researchgate.net Similarly, chiral supercritical fluid chromatography (SFC) offers rapid and efficient enantioseparation, often in less than six minutes. researchgate.net

Future developments will likely involve further miniaturization and automation to accommodate the screening of large numbers of samples. nih.gov The integration of techniques like acoustic ejection mass spectrometry (AEMS) could enable analysis rates orders of magnitude higher than conventional LC-MS, approaching the speed of fluorescence-based assays without the need for labeling. nih.gov Other methods, such as nuclear magnetic resonance (NMR) spectroscopy using chiral lanthanide complexes, also provide a means for assessing enantiomeric ratios and may see further refinement for higher throughput. acs.orgnih.gov

Table 2: Modern Analytical Techniques for Nornicotine Enantiomer Separation

| Technique | Principle | Typical Analysis Time | Detection Method | Key Advantages |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 10-30 minutes | UV, Mass Spectrometry (MS) | Robust, widely available, well-established. researchgate.net |

| Chiral SFC | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase with a chiral column. | < 6 minutes researchgate.net | UV, MS | Fast, uses less organic solvent, high efficiency. |

| UPC²-MS/MS | A form of SFC using sub-2-μm particles for high resolution and speed. | < 5 minutes researchgate.net | Tandem Mass Spectrometry (MS/MS) | Very fast, high resolution, high sensitivity and selectivity. researchgate.net |

| Chiral GC | Separation in the gas phase using a chiral capillary column. | Variable | Flame Ionization Detector (FID), MS | High resolution for volatile compounds. |

| NMR Spectroscopy | Use of chiral shift reagents to induce chemical shift differences between enantiomers. | Variable | NMR Detector | Provides structural information, no separation required. acs.orgnih.gov |

Deeper Elucidation of Complex Metabolic Networks

Nornicotine is both a metabolite of nicotine (B1678760) and a precursor to other compounds. nih.govresearchgate.net While the primary metabolic pathways are known, a comprehensive understanding of the entire metabolic network, including the enzymes involved and the factors regulating them, is still incomplete. Most nornicotine found in the urine of smokers is derived from the metabolism of nicotine. nih.gov

The conversion of nicotine to nornicotine is an oxidative N-demethylation reaction, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2A6 playing a significant role. nih.govresearchgate.net Nornicotine itself is further metabolized. Studies using rabbit liver preparations have identified myosmine and norcotinine (B101708) as metabolites. researchgate.net

Future research must focus on identifying all enzymes responsible for both the formation and breakdown of each nornicotine enantiomer. This involves moving beyond static pathway diagrams to dynamic models of the metabolic network. nih.gov Such models would incorporate enzyme kinetics, gene expression regulation, and the influence of genetic polymorphisms on metabolic rates. Perturbation studies, using genetic tools or specific enzyme inhibitors, will be crucial for mapping the flow of metabolites (flux) through the network and identifying key regulatory control points. nih.gov Understanding these complex networks is essential for explaining inter-individual variability in nornicotine levels and its subsequent effects.

Exploration of Specific Molecular Interactions with Biological Targets Beyond nAChRs

The primary pharmacological actions of nornicotine are attributed to its interaction with various subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Nornicotine demonstrates potent activity at several nAChR subtypes, including α7 and those containing α6 subunits. nih.govresearchgate.net However, the full spectrum of its molecular targets is likely broader. The exploration of interactions with biological targets other than nAChRs represents a significant frontier in nornicotine research.

Related compounds have been shown to have nAChR-independent actions, suggesting that nornicotine may also interact with other receptors, ion channels, or enzymes. researchgate.net For example, other marine toxins and natural alkaloids have been found to bind to a range of targets, including muscarinic acetylcholine receptors and GABAA receptors. mdpi.com Future research should employ unbiased screening approaches, such as affinity chromatography-mass spectrometry and proteomic profiling, to identify novel binding partners for both (R)- and (S)-nornicotine.

Potential non-nicotinic targets could include monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism, or other G-protein coupled receptors (GPCRs). Identifying and validating these interactions will provide a more complete picture of nornicotine's pharmacological profile. This knowledge could reveal new mechanisms underlying its effects and potentially open avenues for novel therapeutic applications based on the unique activity of each enantiomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.